Cas no 28837-78-7 (Methanone,(5-methoxy-1H-indol-2-yl)(4-methyl-1-piperazinyl)-)
28837-78-7 structure
Product Name:Methanone,(5-methoxy-1H-indol-2-yl)(4-methyl-1-piperazinyl)-
Numero CAS:28837-78-7
MF:C15H19N3O2
MW:273.330263376236
CID:263260
PubChem ID:206876
Update Time:2025-04-19
Methanone,(5-methoxy-1H-indol-2-yl)(4-methyl-1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone,(5-methoxy-1H-indol-2-yl)(4-methyl-1-piperazinyl)-
- (5-methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
- 1-((5-Methoxyindole-2-yl)carbonyl)-4-methylpiperazine
- DTXSID40183028
- CHEMBL128637
- BRN 0541572
- XXGZKMDGSBPVBI-UHFFFAOYSA-N
- (5-methoxy-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone
- AKOS005417613
- (5-methoxy-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
- SCHEMBL1429630
- (5-Methoxy-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone
- 28837-78-7
- 5-23-03-00013 (Beilstein Handbook Reference)
- BDBM50132997
- Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl-
-
- Inchi: 1S/C15H19N3O2/c1-17-5-7-18(8-6-17)15(19)14-10-11-9-12(20-2)3-4-13(11)16-14/h3-4,9-10,16H,5-8H2,1-2H3
- Chiave InChI: XXGZKMDGSBPVBI-UHFFFAOYSA-N
- Sorrisi: O=C(C1=CC2C=C(C=CC=2N1)OC)N1CCN(C)CC1
Proprietà calcolate
- Massa esatta: 273.14787
- Massa monoisotopica: 273.148
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 355
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 48.6Ų
Proprietà sperimentali
- Densità: 1.231
- Punto di ebollizione: 481°C at 760 mmHg
- Punto di infiammabilità: 244.7°C
- Indice di rifrazione: 1.628
- PSA: 48.57
Methanone,(5-methoxy-1H-indol-2-yl)(4-methyl-1-piperazinyl)- Letteratura correlata
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
28837-78-7 (Methanone,(5-methoxy-1H-indol-2-yl)(4-methyl-1-piperazinyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso